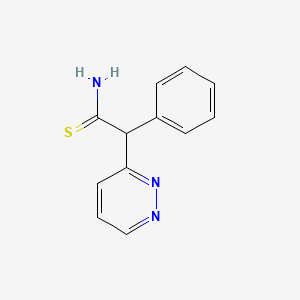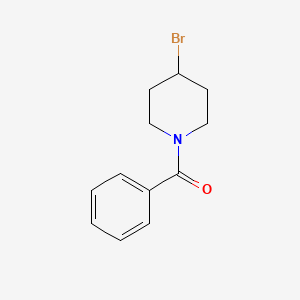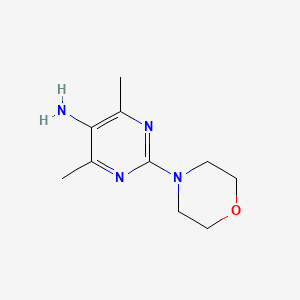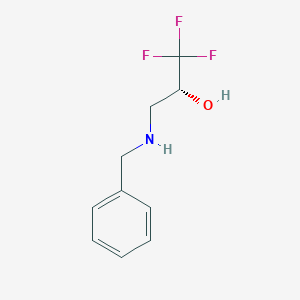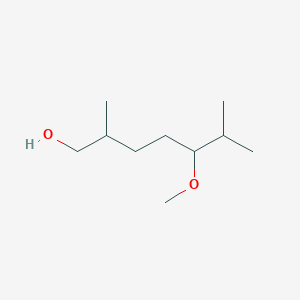
4-benzyltetrahydro-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyltetrahydro-2H-pyran-4-ol is an organic compound featuring a tetrahydropyran ring substituted with a benzyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyltetrahydro-2H-pyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or phosphomolybdic acid can be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 4-benzyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzyl-tetrahydro-pyran-4-one.
Reduction: 4-Methyl-tetrahydro-pyran-4-ol.
Substitution: 4-Benzyl-tetrahydro-pyran-4-chloride.
Aplicaciones Científicas De Investigación
4-benzyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-benzyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler analog without the benzyl and hydroxyl substitutions.
4-Hydroxytetrahydropyran: Similar structure but lacks the benzyl group.
Benzyl alcohol: Contains the benzyl group but lacks the tetrahydropyran ring.
Uniqueness: 4-benzyltetrahydro-2H-pyran-4-ol is unique due to the combination of the tetrahydropyran ring, benzyl group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-benzyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clave InChI |
YMOSGXFSQLWKED-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)
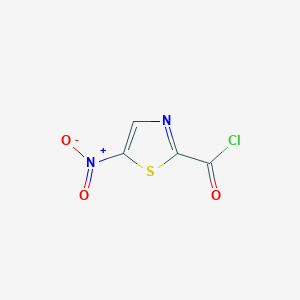
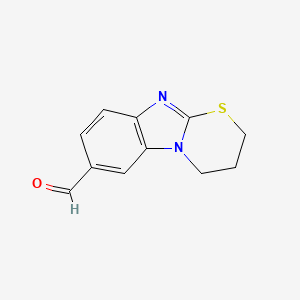
![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)

